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Compound of Interest

Compound Name: BDP TR azide

Cat. No.: B13722306 Get Quote

Introduction

BDP TR azide is a fluorescent probe highly valued in biological research for its application in

visualizing a wide array of biomolecules within cellular environments. It belongs to the BODIPY

class of dyes, known for their sharp excitation and emission peaks, high fluorescence quantum

yields, and relative insensitivity to environmental polarity and pH. The "TR" designation

indicates that its spectral properties are similar to the Texas Red fluorophore, emitting a bright

red signal that is well-suited for multicolor imaging experiments.

The key feature of BDP TR azide is its azide (-N3) functional group. This group serves as a

bioorthogonal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) reaction.[1][2] This reaction allows the BDP TR dye to be covalently

and specifically attached to molecules that have been tagged with a corresponding alkyne

group.[3][4][5] Because neither azides nor alkynes are naturally present in most biological

systems, this labeling method is highly specific and minimizes background signal.

This technology is particularly powerful for metabolic labeling studies. For example, cells can

be cultured with alkyne-modified metabolic precursors—such as amino acids, sugars, or

nucleosides—which are incorporated into newly synthesized proteins, glycans, or nucleic acids,

respectively. Subsequent reaction with BDP TR azide allows for the precise visualization of

these newly created biomolecules, providing dynamic insights into cellular processes. BDP TR

is noted for its high brightness, photostability, and resistance to oxidation compared to dyes like

ROX and Texas Red, making it an excellent choice for demanding microscopy applications.
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Data Presentation
Physicochemical and Spectroscopic Properties
The following table summarizes the key properties of BDP TR azide, providing researchers

with the necessary data for experimental setup and instrument configuration.

Property Value Reference(s)

Excitation Maximum (λex) 589 nm

Emission Maximum (λem) 616 nm

Molar Extinction Coeff. (ε) 69,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.9

Molecular Formula C₂₄H₂₁BF₂N₆O₂S

Molecular Weight 506.34 g/mol

Solubility Good in DMSO, DMF, DCM

Storage Conditions
Store at -20°C, desiccated and

protected from light.

Experimental Protocols
Protocol 1: Visualization of Newly Synthesized Proteins
in Cultured Cells
This protocol describes the metabolic labeling of nascent proteins in mammalian cells using the

alkyne-containing methionine analog, L-homopropargylglycine (HPG), followed by fluorescent

detection with BDP TR azide via click chemistry.

A. Materials and Reagents

Mammalian cells cultured on glass-bottom dishes or coverslips

Complete cell culture medium
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L-homopropargylglycine (HPG)

Phosphate-Buffered Saline (PBS), pH 7.4

Fixative solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.25% Triton™ X-100 in PBS

BDP TR azide stock solution (e.g., 10 mM in DMSO)

Click Reaction Cocktail (prepare fresh):

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in dH₂O)

THPTA ligand stock solution (e.g., 100 mM in dH₂O/DMSO)

Sodium Ascorbate stock solution (e.g., 300 mM in dH₂O, freshly prepared)

Nuclear counterstain (e.g., DAPI)

Mounting medium

B. Experimental Procedure

Metabolic Labeling:

Culture cells to the desired confluency.

Replace the normal culture medium with a fresh medium containing 25-50 µM HPG.

Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂

incubator. The optimal time depends on the protein synthesis rate of the cell type.

Cell Fixation and Permeabilization:

Remove the labeling medium and wash the cells twice with PBS.

Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room

temperature.
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Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10

minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Click Chemistry Reaction:

Important: Prepare the Click Reaction Cocktail immediately before use. Add reagents in

the specified order to avoid precipitation.

For a 1 mL final volume, combine:

880 µL of PBS

10 µL of 100 mM THPTA solution

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

Add 1-5 µL of 10 mM BDP TR azide stock solution (final concentration 10-50 µM).

Initiate the reaction by adding 100 µL of freshly prepared 300 mM Sodium Ascorbate

solution. Vortex immediately.

Remove the wash buffer from the cells and add the Click Reaction Cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Counterstaining:

Remove the reaction cocktail and wash the cells three times with PBS.

If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS)

for 5 minutes.

Wash the cells twice more with PBS.

Microscopy:
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Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope equipped with filter sets appropriate for

BDP TR (e.g., TRITC/Texas Red channel) and the chosen counterstain (e.g., DAPI

channel).

Mandatory Visualizations
Click Chemistry Reaction Mechanism
The diagram below illustrates the fundamental principle of the Copper(I)-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC) reaction, where BDP TR azide is covalently linked to an alkyne-

modified target biomolecule.

Reactants

Catalyst System

Product

Alkyne-Modified
Biomolecule

Fluorescently Labeled
Biomolecule

(Stable Triazole Linkage)

 Clicks with

BDP TR Azide

Cu(I) generated from
CuSO4 + Na Ascorbate

 Catalyzes

Click to download full resolution via product page

Caption: The CuAAC "Click" Reaction.

Experimental Workflow for Protein Labeling
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This diagram outlines the sequential steps for visualizing newly synthesized proteins using

metabolic labeling followed by click chemistry detection with BDP TR azide.

1. Metabolic Labeling
Incubate cells with

alkyne-modified amino acid (HPG).

2. Fixation & Permeabilization
Treat with PFA to fix,

then Triton X-100 to permeabilize.

3. Click Reaction
Add BDP TR Azide and
Cu(I) catalyst cocktail.

4. Washing & Staining
Remove excess reagents and apply

nuclear counterstain (e.g., DAPI).

5. Fluorescence Microscopy
Visualize labeled proteins

using appropriate filter sets.

Click to download full resolution via product page

Caption: Workflow for visualizing nascent proteins.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13722306?utm_src=pdf-body
https://www.benchchem.com/product/b13722306?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13722306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jenabioscience.com [jenabioscience.com]

2. Click Chemistry – Med Chem 101 [medchem101.com]

3. lumiprobe.com [lumiprobe.com]

4. lumiprobe.com [lumiprobe.com]

5. interchim.fr [interchim.fr]

To cite this document: BenchChem. [Application Notes: BDP TR Azide for Fluorescence
Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13722306#using-bdp-tr-azide-in-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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